molecular formula C20H36N2O4S B1664835 Amantadine Sulfate CAS No. 31377-23-8

Amantadine Sulfate

Cat. No.: B1664835
CAS No.: 31377-23-8
M. Wt: 400.6 g/mol
InChI Key: MYWTWSQFJLXGGQ-UHFFFAOYSA-N
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Description

Amantadine is an antiviral medicine that blocks the actions of viruses in your body . It is used to treat Parkinson’s disease and its symptoms, including dyskinesia (sudden uncontrolled movements) . It may be given alone or in combination with other medicines for Parkinson’s disease .


Synthesis Analysis

A method for preparing amantadine sulfate involves dissolving amantadine hydrochloride in distilled water, stirring, and dripping potassium sodium sulfate solution down . There are a large amount of white precipitates to separate out, drip and finish, suction filtration, washing, dry white powder solid .


Molecular Structure Analysis

Amantadine has a unique pharmacological action that combines dopaminergic and glutamatergic properties . The aggregation and adsorption of amantadine and sodium dodecyl sulfate on the boron nitride nanotubes in an aqueous system were investigated, employing the classical molecular dynamics method .


Chemical Reactions Analysis

The aggregation and adsorption of amantadine and sodium dodecyl sulfate on the boron nitride nanotubes in an aqueous system were investigated . In the presence of sodium dodecyl sulfate at critical micelle concentration, its effect on the aggregation of amantadine was enhanced onto boron nitride nanotube compared to just pure sodium dodecyl sulfate or amantadine on boron nitride nanotube .


Physical and Chemical Properties Analysis

The aggregation and adsorption of amantadine and sodium dodecyl sulfate on the boron nitride nanotubes in an aqueous system were investigated, employing the classical molecular dynamics method . The aqueous system containing amantadine and sodium dodecyl sulfate was investigated by self-diffusion of the molecules, with particular emphasis on their center of mass mean square displacement .

Scientific Research Applications

Modulation of Human Motor Cortex Excitability

Amantadine sulfate modulates human motor cortex excitability, as shown in a study where its effects on motor thresholds, recruitment curves, and cortical stimulation-induced silent period were examined using transcranial magnetic stimulation (TMS) in healthy subjects. This modulation may be attributed to glutamatergic modulation or interaction of glutamatergic and GABA-ergic circuits, highlighting its potential application in studies of motor learning and use-dependent plasticity (Reis et al., 2006).

Efficacy in Coma Emergence

This compound has demonstrated efficacy in facilitating coma emergence in patients with acute cerebral disease, suggesting a potential therapeutic application in neurorehabilitation and recovery (Belkin et al., 2008).

Therapeutic Brain Concentration for Parkinson's Disease

Research on the therapeutic brain concentration of amantadine has shown its effectiveness in managing Parkinson's disease and drug-induced extrapyramidal symptoms. The study emphasizes its role as a low-affinity uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist, suggesting its utility in neuropharmacology (Kornhuber et al., 1995).

EEG Effects in Traumatic Brain Injury

A study on the clinical and electroencephalographic effects of this compound in patients with severe craniocerebral trauma showed that it can modulate neurological status and mental activity, indicating its potential application in traumatic brain injury treatment (Chelyapina et al., 2012).

Impact on Movement Performance in Parkinson’s Disease

This compound has been found to improve motor symptoms and complex movement performance in Parkinson’s disease patients, illustrating its potential utility in movement disorder management (Muhlack et al., 2010).

Reduction of Experimental Sensitization in Chronic Pain

In chronic musculoskeletal pain, this compound has shown effectiveness in reducing experimental sensitization and clinical pain, suggesting its use in chronic pain management (Kleinböhl et al., 2006).

Cognitive Function and Cerebral Glucose Metabolism in Brain Injury

A study on the effects of amantadine on cognitive function and cerebral glucose metabolism in chronic traumatic brain injury suggested improvements in executive function and increased activity in the pre-frontal cortex, demonstrating its potential in neurocognitive rehabilitation (Kraus et al., 2005).

Mechanism of Action

Target of Action

Amantadine Sulfate, also known as Amantadine Sulphate, has several primary targets that contribute to its therapeutic effects . These targets include:

In addition, three other targets could play a role to a lesser extent: NMDA receptors, 5-HT3 receptors, and potassium channels .

Mode of Action

The mode of action of this compound is multifaceted due to its interaction with multiple targets. It is believed to increase the synthesis and release of dopamine, possibly inhibiting dopamine uptake . It also acts as an antagonist of the NMDA-type glutamate receptor . The antiviral mechanism of this compound appears to prevent the release of infectious viral nucleic acid into the host cell by blocking the viral protein M2 ion channel .

Biochemical Pathways

This compound’s interaction with its targets affects various biochemical pathways. By increasing dopamine release, it influences the dopaminergic pathways, which are crucial for motor control and reward systems. Its antagonistic effect on NMDA receptors impacts glutamatergic signaling, involved in learning and memory .

Pharmacokinetics

This compound exhibits good bioavailability with 86–90% of the drug being absorbed after oral administration . It has a protein binding of 67% and undergoes minimal metabolism, mostly to acetyl metabolites . The elimination half-life of this compound ranges from 10–31 hours, and it is primarily excreted unchanged in the urine .

Result of Action

The molecular and cellular effects of this compound’s action are diverse due to its multiple targets. Its influence on dopamine release can lead to improved motor control, particularly relevant in the treatment of Parkinson’s disease . Its antiviral activity against influenza A virus is achieved by preventing the release of viral genetic material into the host cytoplasm .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its renal excretion means that kidney function can impact the drug’s elimination from the body . Furthermore, factors such as pH can influence the ionization state of this compound, potentially affecting its absorption and interaction with targets.

Safety and Hazards

Amantadine has a mild side-effect profile. Common neurological side effects include drowsiness, light-headedness, dizziness, and confusion . Because of its effects on the central nervous system, it should only be combined cautiously with additional CNS stimulants or anticholinergic drugs . Amantadine is contraindicated in persons with end stage kidney disease, given that the drug is cleared by the kidneys .

Future Directions

Considering amantadine’s affinities in vitro and the expected concentration at targets at therapeutic doses in humans, the following primary targets seem to be most plausible: aromatic amino acids decarboxylase, glial-cell derived neurotrophic factor, sigma-1 receptors, phosphodiesterases, and nicotinic receptors . Based on published clinical studies, traumatic brain injury, fatigue [e.g., in multiple sclerosis (MS)], and chorea in Huntington’s disease should be regarded potential, encouraging indications .

Biochemical Analysis

Biochemical Properties

Amantadine Sulfate interacts with various enzymes, proteins, and other biomolecules. It acts as a weak antagonist of the NMDA-type glutamate receptor, increases dopamine release, and blocks dopamine reuptake . This suggests that this compound plays a role in modulating neurotransmitter activity in the brain .

Cellular Effects

This compound has a variety of effects on cells and cellular processes. It has been shown to influence cell function by impacting cell signaling pathways and gene expression . For instance, it can cause changes in the activity of dopamine, a key neurotransmitter involved in the regulation of movement and emotion . This is particularly relevant in the context of its use in treating Parkinson’s disease .

Molecular Mechanism

The molecular mechanism of action of this compound is multifaceted. It exerts its effects at the molecular level through various interactions with biomolecules. For instance, it acts as an antagonist of the influenza virus A M2 proton channel, which prevents endosomal escape (i.e., the release of viral genetic material into the host cytoplasm) . In the context of Parkinson’s disease, it likely increases the synthesis and release of dopamine, possibly inhibiting dopamine uptake .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, it has been associated with improvement of consciousness in patients with persisting coma after five days of treatment

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized to a small extent (5–15%) by acetylation and is mainly excreted (90%) unchanged in urine by kidney excretion

Transport and Distribution

This compound is well absorbed orally from the gastrointestinal tract

Subcellular Localization

Given its known interactions with various cellular components such as the NMDA-type glutamate receptor and the influenza virus A M2 proton channel , it is likely that it localizes to specific compartments or organelles within the cell where these components are present

Properties

IUPAC Name

adamantan-1-amine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H17N.H2O4S/c2*11-10-4-7-1-8(5-10)3-9(2-7)6-10;1-5(2,3)4/h2*7-9H,1-6,11H2;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYWTWSQFJLXGGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)N.C1C2CC3CC1CC(C2)(C3)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50953416
Record name Sulfuric acid--adamantan-1-amine (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50953416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31377-23-8
Record name Amantadine sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031377238
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfuric acid--adamantan-1-amine (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50953416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMANTADINE SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9921T5P019
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does amantadine sulfate exert its antiparkinsonian effects?

A1: this compound primarily acts by increasing dopamine levels in the brain. [] It achieves this through two main mechanisms: stimulating the release of dopamine from nerve terminals and inhibiting the reuptake of dopamine, allowing it to remain active for longer periods. []

Q2: Does this compound interact with NMDA receptors?

A2: Yes, research suggests that this compound exhibits some anticholinergic effects by inhibiting N-methyl-D-aspartate (NMDA) receptors. [, ] This inhibition reduces NMDA receptor-mediated stimulation of acetylcholine, potentially contributing to its antihyperalgesic effects. []

Q3: What is the role of this compound in treating traumatic brain injury (TBI)?

A3: While the exact mechanisms are still under investigation, studies suggest that this compound might offer neuroprotection in TBI by mitigating glutamate excitotoxicity. [] By potentially reducing excessive glutamate activity, this compound may help protect neurons from damage after TBI.

Q4: How does this compound affect consciousness recovery after TBI?

A4: Research indicates that this compound treatment might be associated with faster recovery of consciousness in TBI patients. [, , , ] One study observed a higher chance of regaining consciousness (measured by the Glasgow Coma Scale) in patients treated with this compound compared to those who received only standard care. []

Q5: What is the molecular formula and weight of this compound?

A5: this compound has the molecular formula (C10H17N)2•H2SO4 and a molecular weight of 388.5 g/mol. []

Q6: Are there any specific concerns regarding the material compatibility of this compound?

A6: While the provided research does not extensively detail material compatibility, it highlights the successful formulation of this compound for intravenous infusion, indicating compatibility with standard intravenous solutions. [, , ] Further research might be needed to fully evaluate its compatibility with a wider range of materials.

Q7: How does the pharmacokinetic profile of this compound differ between its hydrochloride and sulfate forms?

A7: this compound is reported to have more stable pharmacokinetic parameters compared to amantadine hydrochloride. [] This suggests more predictable absorption, distribution, metabolism, and excretion, potentially leading to more consistent therapeutic effects.

Q8: Does this compound influence color vision in Parkinson's disease patients?

A8: One study found that this compound treatment did not significantly impact color vision in Parkinson's disease patients, as measured by the Farnsworth-Munsell 100-Hue test. [] This suggests that this compound's effects on dopaminergic pathways in the visual system might differ from its impact on the basal ganglia, which are primarily involved in motor control.

Q9: Are there any known toxicological concerns associated with this compound?

A9: this compound, like many medications, can have side effects. While the provided research focuses primarily on its therapeutic potential, some studies mention potential adverse effects, including corneal oedema and potential for drug interactions. [, ]

Q10: Have any specific drug delivery strategies been investigated for this compound?

A10: The research primarily focuses on intravenous and oral administration of this compound. [, , ] Further research is needed to explore targeted drug delivery approaches that could potentially enhance its efficacy and minimize off-target effects.

Q11: What analytical methods are commonly employed to characterize and quantify this compound?

A11: Capillary gas chromatography, often coupled with mass spectrometry, is a widely used technique for determining this compound concentration in various matrices, including pharmaceutical formulations. [] This method provides high sensitivity and selectivity for accurate quantification.

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